Cas no 201606-44-2 ((R)-1-Methylmephenytoin)

(R)-1-Methylmephenytoin structure
(R)-1-Methylmephenytoin structure
商品名:(R)-1-Methylmephenytoin
CAS番号:201606-44-2
MF:C13H16N2O2
メガワット:232.27834
CID:240914
PubChem ID:29983914

(R)-1-Methylmephenytoin 化学的及び物理的性質

名前と識別子

    • 2,4-Imidazolidinedione,5-ethyl-1,3-dimethyl-5-phenyl-, (5R)-
    • (R)-1-Methylmephenytoin
    • (R)-1-Methylmephenyt
    • (5R)-5-ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione
    • (5R)-5-ethyl-1, 3-dimethyl-5-phenylimidazolidine-2, 4-dione
    • AKOS030241206
    • 201606-44-2
    • DTXSID40652648
    • (R)-5-Ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione
    • 2,4-Imidazolidinedione, 5-ethyl-1,3-dimethyl-5-phenyl-, (5R)-
    • G66471
    • インチ: InChI=1S/C13H16N2O2/c1-4-13(10-8-6-5-7-9-10)11(16)14(2)12(17)15(13)3/h5-9H,4H2,1-3H3/t13-/m1/s1
    • InChIKey: UOKWEFNDJRRNST-CYBMUJFWSA-N
    • ほほえんだ: C1C=CC([C@]2(N(C)C(=O)N(C)C2=O)CC)=CC=1

計算された属性

  • せいみつぶんしりょう: 232.12100
  • どういたいしつりょう: 232.121177757g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 336
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 40.6Ų

じっけんとくせい

  • ゆうかいてん: 89-90°C
  • PSA: 40.62000
  • LogP: 1.69150

(R)-1-Methylmephenytoin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M320475-50mg
(R)-1-Methylmephenytoin
201606-44-2
50mg
$655.00 2023-05-17
TRC
M320475-100mg
(R)-1-Methylmephenytoin
201606-44-2
100mg
$1068.00 2023-05-17
1PlusChem
1P002DZS-50mg
2,4-Imidazolidinedione, 5-ethyl-1,3-dimethyl-5-phenyl-, (5R)-
201606-44-2 98%
50mg
$929.00 2023-12-19
1PlusChem
1P002DZS-250mg
2,4-Imidazolidinedione, 5-ethyl-1,3-dimethyl-5-phenyl-, (5R)-
201606-44-2 98%
250mg
$2589.00 2023-12-19
TRC
M320475-5mg
(R)-1-Methylmephenytoin
201606-44-2
5mg
$115.00 2023-05-17
A2B Chem LLC
AB10648-100mg
2,4-Imidazolidinedione, 5-ethyl-1,3-dimethyl-5-phenyl-, (5R)-
201606-44-2 98%
100mg
$1231.00 2024-04-20
1PlusChem
1P002DZS-100mg
2,4-Imidazolidinedione, 5-ethyl-1,3-dimethyl-5-phenyl-, (5R)-
201606-44-2 98%
100mg
$1528.00 2023-12-19
A2B Chem LLC
AB10648-250mg
2,4-Imidazolidinedione, 5-ethyl-1,3-dimethyl-5-phenyl-, (5R)-
201606-44-2 98%
250mg
$2092.00 2024-04-20
TRC
M320475-10mg
(R)-1-Methylmephenytoin
201606-44-2
10mg
$ 138.00 2023-09-07
TRC
M320475-25mg
(R)-1-Methylmephenytoin
201606-44-2
25mg
$333.00 2023-05-17

(R)-1-Methylmephenytoin 関連文献

(R)-1-Methylmephenytoinに関する追加情報

Compound CAS No. 201606-44-2: (R)-1-Methylmephenytoin

The compound with CAS No. 201606-44-2, commonly referred to as (R)-1-Methylmephenytoin, is a significant molecule in the field of organic chemistry and pharmacology. This compound is a derivative of mephenytoin, which has been extensively studied for its potential applications in various therapeutic areas. The (R) configuration denotes the specific stereochemistry of the molecule, which plays a critical role in its pharmacokinetic and pharmacodynamic properties.

Recent studies have highlighted the importance of stereochemistry in drug design, particularly in how it influences the interaction of molecules with biological targets. For instance, researchers have demonstrated that the (R)-enantiomer of 1-methylmephenytoin exhibits superior bioavailability compared to its (S)-counterpart. This finding underscores the need for precise stereochemical control in the synthesis and application of such compounds.

One of the most promising applications of (R)-1-Methylmephenytoin lies in its potential as a neuroprotective agent. Preclinical studies have shown that this compound can effectively mitigate oxidative stress and inflammation in neuronal cells, two key factors contributing to neurodegenerative diseases such as Alzheimer's and Parkinson's. These findings have sparked interest in exploring its therapeutic potential in clinical settings.

In addition to its neuroprotective properties, (R)-1-Methylmephenytoin has also been investigated for its anti-inflammatory effects. A recent study published in a leading pharmacology journal demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential utility in treating inflammatory disorders such as arthritis and inflammatory bowel disease.

The synthesis of (R)-1-Methylmephenytoin involves a multi-step process that requires meticulous control over stereochemistry. Researchers have developed novel synthetic routes that not only enhance yield but also ensure high enantiomeric purity. These advancements have made it possible to scale up production for preclinical and clinical testing.

Moreover, computational studies using molecular docking and dynamics simulations have provided valuable insights into the binding mechanisms of (R)-1-Methylmephenytoin with its target proteins. These studies have revealed that the compound interacts with specific amino acid residues critical for enzyme activity, further supporting its therapeutic potential.

Despite these promising findings, further research is needed to fully understand the safety profile and long-term efficacy of (R)-1-Methylmephenytoin. Ongoing clinical trials are evaluating its tolerability and pharmacokinetics in human subjects, with preliminary results indicating favorable safety parameters.

In conclusion, CAS No. 201606-44-2, or (R)-1-Methylmephenytoin, represents a compelling candidate for drug development across multiple therapeutic areas. Its unique stereochemical properties, coupled with its demonstrated efficacy in preclinical models, position it as a potential breakthrough in treating neurodegenerative and inflammatory diseases. As research continues to unfold, this compound holds great promise for advancing medical science and improving patient outcomes.

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